molecular formula C8H2Cl2F2N2 B1387685 2,4-Dichloro-6,7-difluoroquinazoline CAS No. 774212-69-0

2,4-Dichloro-6,7-difluoroquinazoline

Cat. No. B1387685
M. Wt: 235.01 g/mol
InChI Key: OZRYUGTYKIGKMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-6,7-difluoroquinazoline is a chemical compound with the molecular formula C8H2Cl2F2N2 . It has a molecular weight of 235.02 . The compound is used in various scientific and industrial applications .


Synthesis Analysis

The synthesis of 2,4-Dichloro-6,7-difluoroquinazoline involves the reaction of 6,7-difluoro-1H-quinazoline-2,4-dione with POCl3 and N,N-dimethylaniline . The reaction is heated at reflux (120 °C) until the starting material is completely dissolved .


Molecular Structure Analysis

The InChI code for 2,4-Dichloro-6,7-difluoroquinazoline is 1S/C8H2Cl2F2N2/c9-7-3-1-4(11)5(12)2-6(3)13-8(10)14-7/h1-2H . This code provides a specific representation of the molecular structure of the compound.

Safety And Hazards

The safety information available indicates that 2,4-Dichloro-6,7-difluoroquinazoline may be an irritant . As with all chemicals, it should be handled with care to avoid contact with skin and eyes, and appropriate exhaust ventilation should be provided at places where dust is formed .

Future Directions

The future research directions for 2,4-Dichloro-6,7-difluoroquinazoline and related compounds are likely to focus on further exploring their biological activities and potential applications in medicine and other fields. Given their wide range of biological properties, these compounds may be investigated for their potential as therapeutic agents for various diseases .

properties

IUPAC Name

2,4-dichloro-6,7-difluoroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Cl2F2N2/c9-7-3-1-4(11)5(12)2-6(3)13-8(10)14-7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZRYUGTYKIGKMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)F)N=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Cl2F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60653117
Record name 2,4-Dichloro-6,7-difluoroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-6,7-difluoroquinazoline

CAS RN

774212-69-0
Record name 2,4-Dichloro-6,7-difluoroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dichloro-6,7-difluoroquinazoline
Reactant of Route 2
Reactant of Route 2
2,4-Dichloro-6,7-difluoroquinazoline
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2,4-Dichloro-6,7-difluoroquinazoline
Reactant of Route 4
Reactant of Route 4
2,4-Dichloro-6,7-difluoroquinazoline
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2,4-Dichloro-6,7-difluoroquinazoline
Reactant of Route 6
Reactant of Route 6
2,4-Dichloro-6,7-difluoroquinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.